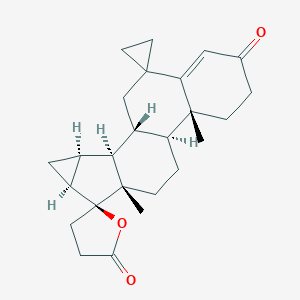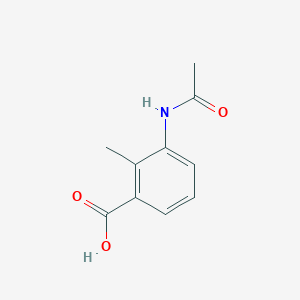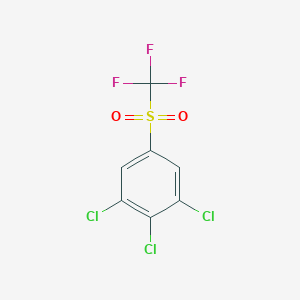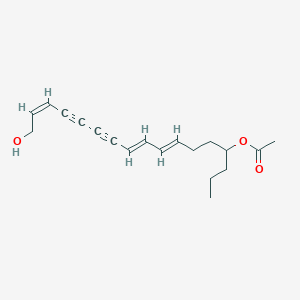
甲基丙烯酸铜(II)
概述
描述
Copper(2+) methacrylate is a useful research compound. Its molecular formula is C8H12CuO5 and its molecular weight is 251.72 g/mol. The purity is usually 95%.
The exact mass of the compound Copper(2+) methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper(2+) methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper(2+) methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水凝胶形成
甲基丙烯酸铜(II) 可用于水凝胶的形成。 具体来说,它已被用于制备聚(甲基丙烯酸2-羟乙酯)水凝胶 . 这些水凝胶通过两步法制备,包括形成含水性Cu (II) 的多孔PHEMA 水凝胶,然后用肼将Cu (II) 离子还原为Cu (0) (Cu NPs) .
抗菌剂
铜纳米粒子 (Cu NPs) 可以由甲基丙烯酸铜(II) 形成,已被用作抗菌剂 . 发现Cu NPs 能够适度抑制周围介质中大肠杆菌或金黄色葡萄球菌的生长 .
水净化
铜纳米粒子 (Cu NPs) 也已用于水净化应用 . 纳米粒子可以帮助去除水中的污染物,从而提高水的质量和安全性 .
传感器
铜纳米粒子 (Cu NPs) 已被用于传感器开发 . 这些纳米粒子可以提高传感器的灵敏度和选择性,使其更有效 .
催化剂
作用机制
Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport . Copper’s antimicrobial activity against microorganisms is multifaceted, with the main mechanism of bactericidal activity being the generation of reactive oxygen species (ROS), which irreversibly damages membranes .
安全和危害
未来方向
生化分析
Biochemical Properties
Copper(2+) methacrylate plays a role in biochemical reactions, particularly those involving redox processes . The copper ions in the compound can act as either electron donors or acceptors, participating in various reactions .
Cellular Effects
The effects of Copper(2+) methacrylate on cells are diverse and complex. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress when present in excess . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The methacrylate component of the compound can also interact with cells, influencing growth and differentiation .
Molecular Mechanism
The molecular mechanism of Copper(2+) methacrylate involves its interactions with biomolecules at the molecular level. The copper ions can bind to biomolecules, leading to changes in gene expression and enzyme activity . The methacrylate component can also interact with biomolecules, potentially influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(2+) methacrylate can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Copper(2+) methacrylate can vary with different dosages in animal models. While specific studies on Copper(2+) methacrylate are limited, research on related compounds suggests that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Copper(2+) methacrylate may be involved in various metabolic pathways. The copper ions in the compound can participate in redox reactions, contributing to various metabolic processes
Transport and Distribution
The transport and distribution of Copper(2+) methacrylate within cells and tissues is another area of interest. Copper ions can be transported and distributed via various mechanisms, potentially involving specific transporters or binding proteins . The methacrylate component of the compound may also influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of Copper(2+) methacrylate can influence its activity or function. Copper ions can be found in various subcellular locations, potentially affecting processes in those areas
属性
| { "Design of the Synthesis Pathway": "Copper(2+) methacrylate can be synthesized by reacting copper(II) acetate with methacrylic acid in the presence of a base.", "Starting Materials": [ "Copper(II) acetate", "Methacrylic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve copper(II) acetate in water to form a solution", "Add methacrylic acid to the solution and stir", "Add base to the solution to neutralize the mixture", "Heat the mixture to 70-80°C for several hours", "Cool the solution to room temperature and filter out any solids", "Wash the solids with water and dry to obtain copper(II) methacrylate" ] } | |
CAS 编号 |
19662-59-0 |
分子式 |
C8H12CuO5 |
分子量 |
251.72 g/mol |
IUPAC 名称 |
copper;2-methylprop-2-enoate;hydrate |
InChI |
InChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |
InChI 键 |
KNFPRDCOGFJMLP-UHFFFAOYSA-L |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] |
规范 SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2] |
| 53721-10-1 19662-59-0 |
|
Pictograms |
Irritant |
相关CAS编号 |
53721-10-1 19662-59-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)




![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)


